molecular formula C14H18FN3O3S B3014856 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 2034262-43-4

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No. B3014856
CAS RN: 2034262-43-4
M. Wt: 327.37
InChI Key: SINZMZUOXOKSMG-UHFFFAOYSA-N
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Description

“N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide” is a synthetic compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the sources I found .

Scientific Research Applications

Synthesis and Potential Applications

  • Herbicide Development : Research on the synthesis of fluoromethyl, difluoromethyl, and trifluoromethyl analogues of pyrazosulfuron-ethyl highlights the exploration of chemical derivatives for agricultural applications, particularly as herbicides. These studies underscore the ongoing efforts to improve the efficacy and selectivity of herbicidal compounds through chemical modification (Morimoto et al., 1990).

  • Photodynamic Therapy for Cancer Treatment : The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups and their application in photodynamic therapy (PDT) for cancer treatment. These compounds show promising photophysical and photochemical properties, making them potential candidates for Type II photosensitizers in treating cancer (Pişkin et al., 2020).

  • Antifungal and Anti-HIV Activity : The synthesis of benzenesulfonamides bearing the 1,3,4-oxadiazole moiety and their evaluation for antifungal and anti-HIV activities. This research highlights the potential of these compounds in developing new treatments for fungal infections and HIV (Zareef et al., 2007).

  • Anticancer Agents : Investigation into aminothiazole-paeonol derivatives for their anticancer effects on various cancer cell lines, with some compounds showing significant inhibitory activity. This study represents an effort to identify new therapeutic agents against gastrointestinal adenocarcinoma (Tsai et al., 2016).

  • Metal Ion Sensing : Development of a pyrazoline derivative for metal ion selectivity based on fluorometric detection, specifically for Hg2+ ions. Such compounds could be useful in environmental monitoring and pollution control (Bozkurt & Gul, 2018).

Mechanism of Action

The mechanism of action of “N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide” is not explicitly mentioned in the sources I found .

Safety and Hazards

The safety and hazards associated with “N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide” are not explicitly mentioned in the sources I found .

Future Directions

The future directions for the study of “N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide” are not explicitly mentioned in the sources I found .

properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O3S/c1-10-8-12(17-18(10)2)6-7-16-22(19,20)14-9-11(15)4-5-13(14)21-3/h4-5,8-9,16H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINZMZUOXOKSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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